1-(2-Methyl-4-nitrophenyl)-1H-imidazole
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Description
Molecular Structure Analysis
The molecular structure of “1-(2-Methyl-4-nitrophenyl)-1H-imidazole” would consist of an imidazole ring attached to a 2-methyl-4-nitrophenyl group. The exact structure and properties would depend on the specific positions of these groups1.Chemical Reactions Analysis
Again, without specific information on “1-(2-Methyl-4-nitrophenyl)-1H-imidazole”, it’s challenging to provide a detailed chemical reactions analysis. However, both imidazole and nitrophenyl groups can participate in a variety of chemical reactions1.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Methyl-4-nitrophenyl)-1H-imidazole” would depend on factors such as its exact molecular structure, the presence of any functional groups, and the conditions under which it is studied1.
Safety And Hazards
Without specific information on “1-(2-Methyl-4-nitrophenyl)-1H-imidazole”, it’s difficult to provide detailed safety and hazard information. However, compounds containing nitro groups can be potentially explosive and should be handled with care1.
Future Directions
The future directions for studying “1-(2-Methyl-4-nitrophenyl)-1H-imidazole” would depend on the results of initial studies and the potential applications of this compound1.
I hope this general information is helpful. For more detailed and specific information, further research or experimental studies would be needed.
properties
IUPAC Name |
1-(2-methyl-4-nitrophenyl)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-8-6-9(13(14)15)2-3-10(8)12-5-4-11-7-12/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNFMVZNYHOHIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40435296 |
Source
|
Record name | 1-(2-Methyl-4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-4-nitrophenyl)-1H-imidazole | |
CAS RN |
154164-39-3 |
Source
|
Record name | 1-(2-Methyl-4-nitrophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40435296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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